molecular formula C6H8F4O3 B1438002 Ethyl 2,2,3,3-tetrafluoropropyl carbonate CAS No. 277332-97-5

Ethyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No. B1438002
M. Wt: 204.12 g/mol
InChI Key: DDRDJHHMIJOBDV-UHFFFAOYSA-N
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Description

Ethyl 2,2,3,3-tetrafluoropropyl carbonate is a chemical compound with the molecular formula C6H8F4O3 . It has a molecular weight of 204.12 .


Synthesis Analysis

The synthesis of Ethyl 2,2,3,3-tetrafluoropropyl carbonate can be achieved through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases . This process leads to the formation of mixtures of bis (2,2,3,3-tetrafluoropropyl) carbonate and alkyl 2,2,3,3-tetrafluoropropyl carbonate .


Molecular Structure Analysis

The InChI code for Ethyl 2,2,3,3-tetrafluoropropyl carbonate is 1S/C6H8F4O3/c1-2-12-5(11)13-3-6(9,10)4(7)8/h4H,2-3H2,1H3 . The InChI key is DDRDJHHMIJOBDV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol leads to the formation of mixtures of bis (2,2,3,3-tetrafluoropropyl) carbonate and alkyl 2,2,3,3-tetrafluoropropyl carbonate . The best catalyst for the synthesis of alkyl 2,2,3,3-tetrafluoropropyl carbonates was found to be tetramethylammonium hydroxide which ensured 81% selectivity for methyl 2,2,3,3-tetrafluoropropyl carbonate, the conversion of dimethyl carbonate being 50% .


Physical And Chemical Properties Analysis

Ethyl 2,2,3,3-tetrafluoropropyl carbonate has a molecular weight of 204.12 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved documents.

Scientific Research Applications

Transesterification in Polymer Synthesis

  • Ethyl 2,2,3,3-tetrafluoropropyl carbonate is used in transesterification processes with poly(4-vinylphenol) for synthesizing polymers containing carbonate functional groups. This approach demonstrates how varying the carbonate composition impacts the degree of polymer functionalization, with significant potential in material science (Semenova et al., 2020).

Electrolyte Stability in Lithium-Ion Batteries

  • Research has explored the use of similar fluorinated carbonates in electrolytes for lithium-ion batteries. For instance, Ethyl-(2,2,2-trifluoroethyl) carbonate (ETFEC), a related compound, improves the self-discharge behavior and high-temperature cycle performance in such batteries, suggesting potential applications for ethyl 2,2,3,3-tetrafluoropropyl carbonate in enhancing battery stability and efficiency (Zheng et al., 2020).

Advancements in High-Voltage Electrolytes

  • In the domain of high-voltage lithium-ion batteries, derivatives of ethyl 2,2,3,3-tetrafluoropropyl carbonate, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, have been investigated. They show promise in improving the electrochemical performance of high-voltage batteries, indicating that ethyl 2,2,3,3-tetrafluoropropyl carbonate could similarly enhance battery performance under high-voltage conditions (Wang et al., 2021).

Contributions to Light-Focusing Materials

  • The compound has been utilized in the preparation of light-focusing plastic rods, where its incorporation into polymers like diethylene glycol bis(allyl carbonate) leads to significant alterations in the chemical composition and properties of these materials. This suggests potential applications in optics and materials science (Ohtsuka & Terao, 1981).

Application in Reaction Chemistry

  • Ethyl 2,2,3,3-tetrafluoropropyl carbonate is involved in various chemical reactions, such as the preparation of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride from tosylate, indicating its role in synthetic chemistry and the development of new reaction pathways (Siry, Ogurok, & Shermolovich, 2014).

Safety And Hazards

While specific safety and hazard information for Ethyl 2,2,3,3-tetrafluoropropyl carbonate is not provided in the retrieved documents, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

ethyl 2,2,3,3-tetrafluoropropyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F4O3/c1-2-12-5(11)13-3-6(9,10)4(7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRDJHHMIJOBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271639
Record name Ethyl 2,2,3,3-tetrafluoropropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2,3,3-tetrafluoropropyl carbonate

CAS RN

277332-97-5
Record name Ethyl 2,2,3,3-tetrafluoropropyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=277332-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2,3,3-tetrafluoropropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2,3,3-tetrafluoropropan-1-ol (121 g 0.92 mol), pyridine (76 g 0.96 mol) and 350 mL of methyl-t-butyl ether were combined in a 1 L 3-neck round bottom flask. The flask was equipped with an overhead stirring mechanism, thermocouple, addition funnel, cold water condenser, and a dry nitrogen bubbler. The reaction flask was kept cool using solid CO2 in a water bath. Ethylchloroformate (100 g, 0.92 mol) was added via an addition funnel dropwise at a rate such that the temperature of the reaction mix did not exceed 0° C. Once the addition was complete the mix was allowed to warm to room temperature on its own. The reaction mix was then quenched with 100 mL of water. The water portion was extracted with 2×100 mL portions of methyl t-butyl ether. The combined organic extracts were washed with 100 mL of 1N HCl and 100 mL of water. The solvent was removed by rotary evaporation and the carbonate was purified by fractional distillation using a concentric tube column. The structure of the product was confirmed by GC/MS and the purity by GC-FID was 99.05% of the desired compound.
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AM Semenova, MA Ezhikova, MI Kodess… - Russian Journal of …, 2020 - Springer
Transesterification of commercial titanium(IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol, followed by in situ transesterification of mixed titanium(IV) alkoxides thus formed with …
Number of citations: 2 link.springer.com
AM Semenova, MG Pervova, MA Ezhikova… - Russian Journal of …, 2019 - Springer
Transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases leads to the formation of mixtures of bis(2,2,3,3-tetrafluoropropyl) carbonate …
Number of citations: 10 link.springer.com
AM Semenova, EF Zhilina, AV Mekhaev… - Russian Chemical …, 2020 - Springer
Transesterification of dialkyl carbonates and fluorine-containing carbonates by poly(4-vinyl-phenol) was studied in order to develop the method for synthesis of polymers containing a …
Number of citations: 5 link.springer.com
AM Semenova, NA Malenkih, EF Zhilina… - Russian Chemical …, 2022 - Springer
The reaction of carbalkoxylation of polyethylene polyamines (PEPA) with various dialkyl carbonates, including fluorine-containing ones, was studied in order to obtain new hardeners for …
Number of citations: 3 link.springer.com
AM Semenova, MG Pervova, MA Ezhikova… - Russian Chemical …, 2021 - Springer
Reactions of transesterification of dimethyl, diethyl and dibutyl carbonates with 2,2,3,3-tetrafluoroethyl-, 2,2,3,3,4,4,5,5-octafluorobutyl- and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorohexyl-…
Number of citations: 4 link.springer.com
АМ Семенова, ЕФ Жилина, АВ Мехаев… - … Академии наук. Серия …, 2020 - elibrary.ru
С целью разработки метода синтеза полимеров, содержащих карбонатную функциональную группу в боковой цепи, исследована реакция переэтерификации …
Number of citations: 2 elibrary.ru
АМ СЕМЕНОВА, НА МАЛЕНЬКИХ, ЕФ ЖИЛИНА… - ИЗВЕСТИЯ АКАДЕМИИ … - elibrary.ru
Изучена реакция карбалкоксилирования полиэтиленполиамина (ПЭПА)-отвердителя эпоксидных смол-различными диалкилкарбонатами, в том числе фторсодержащими. …
Number of citations: 0 elibrary.ru
АМ Семенова, НА Маленьких… - Известия …, 2022 - … " Издательство журнала" Известия …
Number of citations: 0

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